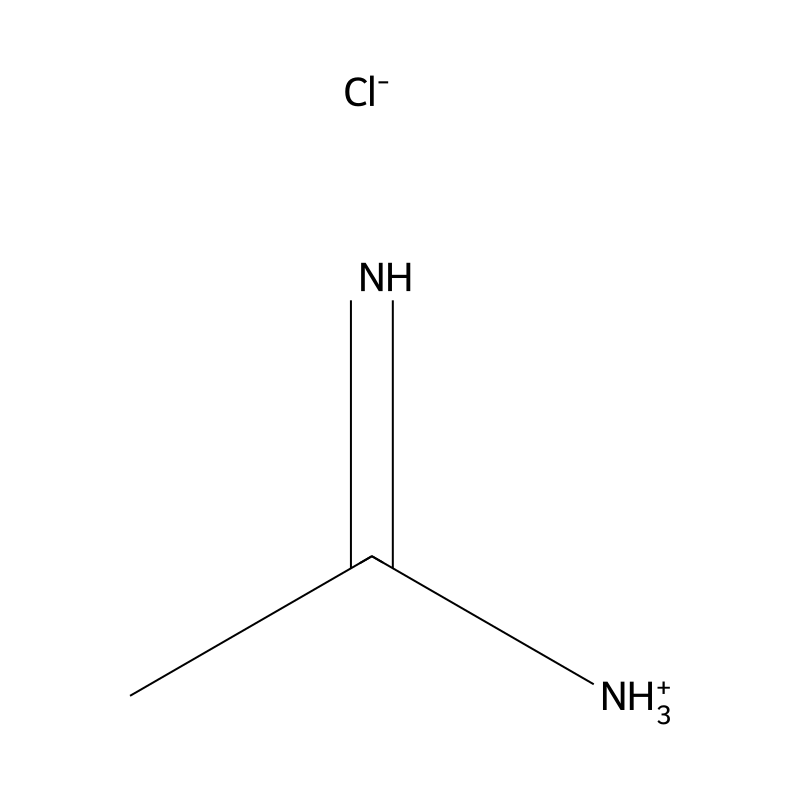Acetamidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Use in Organic Synthesis
Acetamidine hydrochloride finds use as a building block in organic synthesis. Research has explored its application in creating various compounds. For instance, it has been employed in the preparation of decarboxyectoine, a molecule with potential implications in studies related to osmoprotection (). Additionally, research describes its role in the synthesis of ethyl 4-(4-hydroxyphenyl)methylidene-2-methyl-5-oxo-1-imidazolacetate, a molecule belonging to the imidazolacetate class ().
Acetamidine hydrochloride is an organic compound represented by the formula CH₃C(NH)NH₂·HCl. It is classified as one of the simplest amidines and is typically encountered as a hygroscopic solid that forms colorless monoclinic crystals. This compound is soluble in water and alcohol, making it versatile for various chemical applications . Upon heating, acetamidine hydrochloride releases ammonium chloride; in aqueous solutions, it hydrolyzes to acetic acid and ammonia .
Acetamidine hydrochloride is notable for its reactivity with several organic compounds:
- With β-dicarbonyls: It produces substituted pyrimidines.
- With acetaldehydes: It forms substituted imidazoles.
- With imidates: It yields substituted triazines.
These reactions highlight its utility in synthesizing nitrogen-bearing compounds, including important biological molecules like thiamine (vitamin B₁) and its derivatives .
Key Reactions- Hydrolysis:
- Reaction with strong base:
Acetamidine hydrochloride can be synthesized through a two-step process:
- Pinner Reaction: Acetonitrile is reacted with ethanol and anhydrous hydrogen chloride to form acetimido ethyl ether hydrochloride.
- Ammoniation: The resulting imino ether salt is treated with excess ammonia in dry ethanol to yield acetamidine hydrochloride.
This method requires careful control of moisture levels to prevent hydrolysis during synthesis .
Acetamidine hydrochloride serves as a precursor for synthesizing various nitrogen-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. Its ability to react with β-dicarbonyls and other substrates makes it valuable in the production of:
- Pyrimidines: Important in nucleic acid synthesis.
- Imidazoles: Found in many pharmaceuticals.
- Triazines: Used in herbicides and fungicides .
Acetamidine hydrochloride shares structural similarities with other amidine derivatives. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Benzamidine hydrochloride | C₆H₆N₂·HCl | Used in pharmaceutical applications; acts as a protease inhibitor. |
| Guanamidine | C₃H₈N₄ | Known for its role as a nitric oxide synthase inhibitor. |
| Thioacetamidine | C₄H₈N₂S | Contains sulfur; used in organic synthesis. |
Acetamidine hydrochloride is unique due to its straightforward synthesis pathway and its role as a precursor for biologically significant compounds, distinguishing it from more complex amidine derivatives like benzamidine .
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








